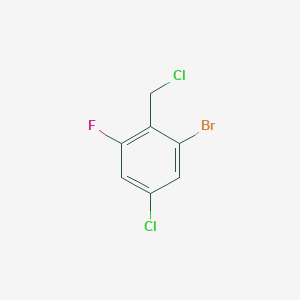
1-Bromo-5-chloro-2-(chloromethyl)-3-fluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-5-chloro-2-(chloromethyl)-3-fluorobenzene is an organic compound with the molecular formula C7H4BrCl2F It is a derivative of benzene, where the benzene ring is substituted with bromine, chlorine, and fluorine atoms, along with a chloromethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-5-chloro-2-(chloromethyl)-3-fluorobenzene typically involves multi-step organic reactions. One common method includes the halogenation of a suitable benzene derivative. For instance, starting with 3-fluorotoluene, a series of bromination and chlorination reactions can be performed under controlled conditions to introduce the desired substituents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of advanced catalytic processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and the presence of catalysts, are optimized to facilitate the selective introduction of bromine, chlorine, and fluorine atoms onto the benzene ring.
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-5-chloro-2-(chloromethyl)-3-fluorobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used under reflux conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the halogens, while oxidation and reduction can lead to the formation of alcohols, ketones, or other related compounds.
Applications De Recherche Scientifique
1-Bromo-5-chloro-2-(chloromethyl)-3-fluorobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and the development of enzyme inhibitors.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Bromo-5-chloro-2-(chloromethyl)-3-fluorobenzene involves its interaction with specific molecular targets. The presence of multiple halogen atoms and a chloromethyl group allows it to participate in various chemical reactions, influencing its reactivity and interaction with biological molecules. The exact pathways and targets depend on the specific application and the nature of the compound it interacts with.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Bromo-2-chlorobenzene
- 1-Bromo-4-chlorobenzene
- 1-Bromo-2-fluorobenzene
- 1,2-Dichlorobenzene
- 1,2-Dibromobenzene
Comparison
Compared to these similar compounds, 1-Bromo-5-chloro-2-(chloromethyl)-3-fluorobenzene is unique due to the presence of the chloromethyl group and the specific arrangement of halogen atoms. This unique structure imparts distinct chemical properties, making it suitable for specific applications that other similar compounds may not be able to achieve.
Propriétés
Formule moléculaire |
C7H4BrCl2F |
|---|---|
Poids moléculaire |
257.91 g/mol |
Nom IUPAC |
1-bromo-5-chloro-2-(chloromethyl)-3-fluorobenzene |
InChI |
InChI=1S/C7H4BrCl2F/c8-6-1-4(10)2-7(11)5(6)3-9/h1-2H,3H2 |
Clé InChI |
RSKIHHIMXWKIRF-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1F)CCl)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


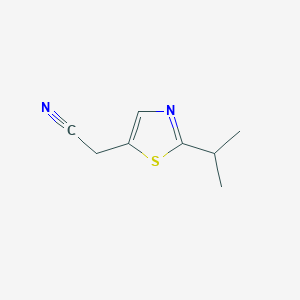
![1-Hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c][1,2]oxaborole-6-carbonitrile](/img/structure/B12964605.png)
![tert-Butyl [(dimethylcarbamothioyl)sulfanyl]acetate](/img/structure/B12964610.png)
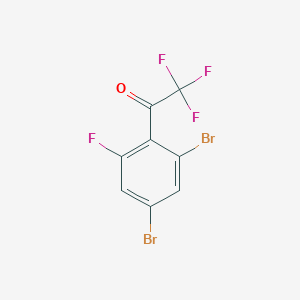

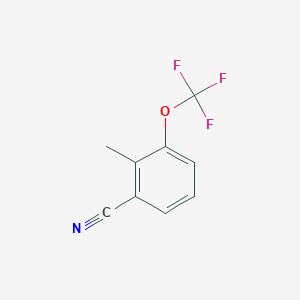
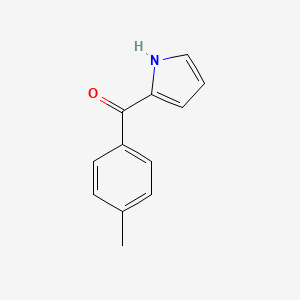
![3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B12964637.png)
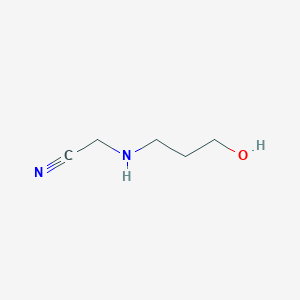
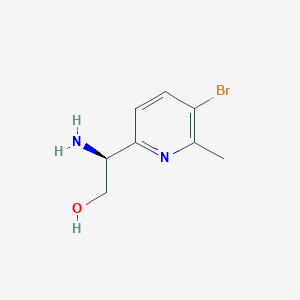
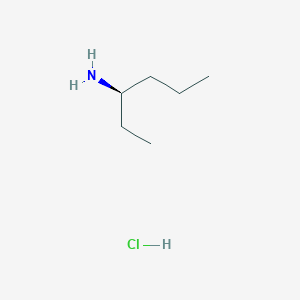
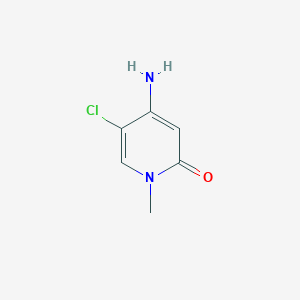
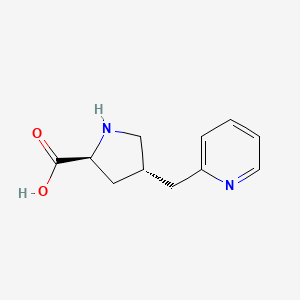
![6-bromo-2-(furan-2-yl)-1H-imidazo[4,5-b]pyridine](/img/structure/B12964692.png)
